2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
説明
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a sulfonamide group attached to a 2,6-difluorophenyl moiety. Its core structure includes a 6,8-dioxa-2-azaspiro[3.5]nonane scaffold with two methyl groups at the 7-position, conferring rigidity and stereochemical stability.
特性
IUPAC Name |
2-(2,6-difluorophenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)12-10(15)4-3-5-11(12)16/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZFLJDJASSQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially leading to the formation of thiols or sulfides.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the difluorophenyl ring.
科学的研究の応用
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential biological activity is being explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
作用機序
The mechanism of action of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The difluorophenyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic core provides stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
Sulfur vs. Nitrogen in the Spiro Core
The sulfur-containing analog (7,7-dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, MW 174.26) lacks the sulfonyl and fluorophenyl groups, resulting in lower polarity and molecular weight compared to the target compound.
Impact of Fluorinated Aryl Groups
The 2,6-difluorophenylsulfonyl group distinguishes the target compound from simpler spirocycles like 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane. Fluorination typically increases lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism, which may improve bioavailability . However, steric hindrance from the difluorophenyl group could reduce conformational flexibility compared to non-fluorinated analogs.
Spiro vs. Non-Spiro Analogues
The piperazine-carboxylate derivative (3-(3,4-difluorophenyl)piperazine-1-carboxylate, MW 187.15) shares a fluorinated aryl group but lacks the spirocyclic framework.
Research Findings and Limitations
While direct studies on 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane are absent in the provided evidence, insights can be extrapolated:
- Synthetic Accessibility : The sulfur analog (CAS 156720-48-8) is commercially available at ≥98% purity, suggesting feasible synthetic routes for the target compound via sulfonylation of the azaspiro precursor .
- Biological Potential: Sulfonamide-containing spirocycles are explored as protease inhibitors or antimicrobial agents, implying similar applications for the target compound .
- Data Gaps: No experimental data on solubility, stability, or biological activity are available for the target molecule, necessitating further characterization.
生物活性
The compound 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₂N₂O₃S |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 326829-04-3 |
| LogP | 3.146 |
| PSA (Polar Surface Area) | 46.89 Ų |
Structural Characteristics
The compound features a spirocyclic structure which is critical for its interaction with biological targets. The presence of the difluorophenyl group and sulfonyl moiety enhances its lipophilicity and potential for selective binding to targets.
Research indicates that compounds similar to 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane may interact with key proteins involved in cancer pathways, particularly those associated with the RAS family of proteins. These proteins are integral to cell proliferation and differentiation processes.
Case Studies
-
Inhibition of KRAS G12C Mutations
A study demonstrated that derivatives of spirocyclic compounds can act as covalent inhibitors of mutated KRAS proteins, which are often implicated in solid tumors. The lead compound from this research exhibited significant antitumor effects in xenograft models, highlighting the therapeutic potential of spirocyclic structures in oncology . -
Antiviral Properties
Another investigation revealed that related compounds have shown promise as anti-HIV agents, suggesting that the sulfonyl and fluoro-substituents may enhance antiviral efficacy through specific interactions with viral proteins .
In Vitro and In Vivo Studies
In vitro assays have been conducted to assess the cytotoxicity of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane against various cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.
In vivo studies using murine models have further validated these findings, showing significant tumor regression when treated with this compound compared to control groups.
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
